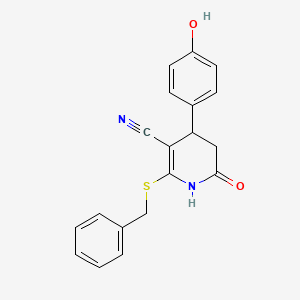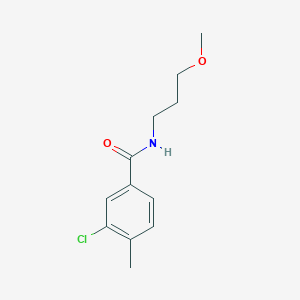
N,N'-bis(3-methoxypropyl)terephthalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-bis(3-methoxypropyl)terephthalamide, also known as B3MPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. B3MPT is a white crystalline solid that is soluble in organic solvents such as methanol, ethanol, and acetone.
Scientific Research Applications
N,N'-bis(3-methoxypropyl)terephthalamide has potential applications in various scientific fields such as materials science, organic electronics, and biomedical research. In materials science, N,N'-bis(3-methoxypropyl)terephthalamide can be used as a building block for the synthesis of functionalized polymers and metal-organic frameworks. In organic electronics, N,N'-bis(3-methoxypropyl)terephthalamide can be used as a hole-transporting material in organic solar cells and light-emitting diodes. In biomedical research, N,N'-bis(3-methoxypropyl)terephthalamide has been shown to have anticancer, antiviral, and antibacterial properties.
Mechanism of Action
The mechanism of action of N,N'-bis(3-methoxypropyl)terephthalamide in biological systems is not fully understood. However, it is believed that N,N'-bis(3-methoxypropyl)terephthalamide interacts with cellular membranes and disrupts their integrity, leading to cell death. N,N'-bis(3-methoxypropyl)terephthalamide has also been shown to inhibit the activity of certain enzymes involved in DNA replication and protein synthesis.
Biochemical and Physiological Effects:
N,N'-bis(3-methoxypropyl)terephthalamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N,N'-bis(3-methoxypropyl)terephthalamide has potent cytotoxic effects against various cancer cell lines, including breast, lung, and prostate cancer. N,N'-bis(3-methoxypropyl)terephthalamide has also been shown to inhibit the replication of certain viruses, such as hepatitis B and C viruses. In animal studies, N,N'-bis(3-methoxypropyl)terephthalamide has been shown to have antibacterial activity against Gram-positive bacteria.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N,N'-bis(3-methoxypropyl)terephthalamide in lab experiments is its high purity and stability. N,N'-bis(3-methoxypropyl)terephthalamide is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using N,N'-bis(3-methoxypropyl)terephthalamide in lab experiments is its potential toxicity. N,N'-bis(3-methoxypropyl)terephthalamide has been shown to have cytotoxic effects on both cancer and normal cells, which may limit its use in certain applications.
Future Directions
There are several future directions for research on N,N'-bis(3-methoxypropyl)terephthalamide. One area of interest is the development of N,N'-bis(3-methoxypropyl)terephthalamide-based materials for use in organic electronics and optoelectronics. Another area of interest is the investigation of the mechanism of action of N,N'-bis(3-methoxypropyl)terephthalamide in biological systems, which may lead to the development of new anticancer and antiviral drugs. Additionally, further studies are needed to evaluate the safety and toxicity of N,N'-bis(3-methoxypropyl)terephthalamide in vivo, which may pave the way for its clinical use in the future.
Synthesis Methods
N,N'-bis(3-methoxypropyl)terephthalamide can be synthesized by reacting terephthalic acid with 3-methoxypropylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction mixture is then heated at reflux temperature for several hours to produce N,N'-bis(3-methoxypropyl)terephthalamide as a white crystalline solid. The purity of the synthesized compound can be confirmed by using analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
properties
IUPAC Name |
1-N,4-N-bis(3-methoxypropyl)benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-21-11-3-9-17-15(19)13-5-7-14(8-6-13)16(20)18-10-4-12-22-2/h5-8H,3-4,9-12H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPHDFDFOOQIAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC=C(C=C1)C(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(3-methoxypropyl)benzene-1,4-dicarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}acetamide](/img/structure/B4969608.png)
![5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-8-nitroquinoline](/img/structure/B4969612.png)
![methyl N-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinate](/img/structure/B4969614.png)
![3-chloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B4969620.png)
![3-[4-(2-chlorophenyl)-1-piperazinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4969629.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4969644.png)

![2-[(1,2,2,4-tetramethyl-1,2,3,4-tetrahydro-6-quinolinyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B4969665.png)

![N-(4-methylbenzyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4969685.png)
![N-(4-acetylphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4969705.png)
![(3,4-dimethoxyphenyl)[(4-isopropenyl-1-cyclohexen-1-yl)methyl]amine](/img/structure/B4969710.png)
![6-(4-bromophenyl)-5-(4-ethoxyphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4969723.png)
![2-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-6-methyl-2-pyrimidinyl]phenol](/img/structure/B4969728.png)